molecular formula C26H32N2O6 B12142931 (4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

Cat. No.: B12142931
M. Wt: 468.5 g/mol
InChI Key: ZMXWEIFBEAYSDJ-ZNTNEXAZSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Dimethoxyphenyl Group:

    Addition of the Dimethylaminoethyl Group: This step involves the addition of the dimethylaminoethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.

    Acylation: The hydroxyl group can undergo acylation to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acylating agents (e.g., acetic anhydride). Reaction conditions may include varying temperatures, solvents, and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyltetrahydro-2-furanyl]-2-methoxyphenol
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O6/c1-16(2)34-19-10-7-17(8-11-19)24(29)22-23(18-9-12-20(32-5)21(15-18)33-6)28(14-13-27(3)4)26(31)25(22)30/h7-12,15-16,23,29H,13-14H2,1-6H3/b24-22+

InChI Key

ZMXWEIFBEAYSDJ-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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